Cas no 1804429-27-3 (4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol)
4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol
-
- Inchi: 1S/C8H8BrF2NO/c1-4-2-6(9)5(3-13)7(12-4)8(10)11/h2,8,13H,3H2,1H3
- InChI Key: CHQJUOZNVAYLEH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)N=C(C(F)F)C=1CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 1.7
- Topological Polar Surface Area: 33.1
4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056460-1g |
4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol |
1804429-27-3 | 97% | 1g |
$1,519.80 | 2022-04-02 |
4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol Related Literature
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol
Introduction to 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol (CAS No. 1804429-27-3) and Its Emerging Applications in Chemical Biology
4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol, identified by its CAS number 1804429-27-3, is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including the presence of a bromo substituent, a difluoromethyl group, and a hydroxymethyl moiety, make it a promising candidate for further exploration in medicinal chemistry and synthetic biology.
The< strong> bromo group at the 4-position of the pyridine ring introduces reactivity that is highly valuable for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of novel bioactive compounds. Additionally, the< strong> difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity to biological targets. Its incorporation into drug candidates has been associated with improved pharmacokinetic profiles, making it an attractive feature for medicinal chemists.
The< strong> hydroxymethyl group at the 3-position provides a versatile handle for further derivatization, allowing for the formation of ethers, esters, or amides through oxidation or esterification reactions. This functional flexibility is particularly useful in designing molecules with tailored biological properties. The< strong> 6-methyl substituent contributes to the overall electronic distribution of the molecule, influencing its reactivity and interaction with biological targets. Together, these structural elements make 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol a multifaceted building block for synthetic chemists.
In recent years, there has been growing interest in exploring the potential of pyridine derivatives as therapeutic agents. The< strong> bromo- and< strong> difluoromethyl-substituted pyridines have been extensively studied for their roles in oncology, inflammation, and neurodegenerative diseases. For instance, compounds with similar structural motifs have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The< strong> hydroxymethyl group further extends the possibilities by allowing for the development of prodrugs or metabolically labile derivatives that can enhance bioavailability or target specificity.
The synthesis of 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol involves multi-step organic transformations that highlight its synthetic utility. The introduction of the< strong> bromo group typically proceeds via halogenation of a precursor pyridine derivative using brominating agents such as N-bromosuccinimide (NBS). The subsequent installation of the< strong> difluoromethyl group can be achieved through metal-catalyzed cross-coupling reactions with suitable organometallic reagents or via direct fluorination methods. Finally, the< strong> hydroxymethyl functionality can be incorporated through reduction of an aldehyde or ketone precursor using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
The versatility of this compound is further underscored by its applications in fragment-based drug discovery (FBDD). In FBDD approaches, small molecules with well-defined chemical properties are screened against biological targets to identify lead compounds. The structural features of 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol, particularly its ability to engage multiple binding pockets on a target protein through hydrogen bonding and hydrophobic interactions, make it an excellent candidate for such high-throughput screening campaigns.
In addition to its pharmaceutical applications, 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol has shown promise in materials science and agrochemical research. The presence of electron-withdrawing groups like the< strong> difluoromethyl moiety enhances the electrophilicity of certain positions on the pyridine ring, facilitating further functionalization into more complex structures. This property is particularly useful in designing advanced materials with tailored electronic properties or agrochemicals with improved efficacy and environmental safety profiles.
The emerging field of computational chemistry has also played a significant role in understanding the potential applications of 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol. High-throughput virtual screening (HTVS) combined with molecular docking simulations allows researchers to predict binding affinities and identify potential drug candidates before conducting costly wet-lab experiments. These computational methods have been instrumental in rationalizing structure-activity relationships (SARs) and guiding synthetic efforts towards more potent and selective derivatives.
The< strong> hydroxymethyl group at the 3-position offers another layer of complexity that can be exploited through derivatization strategies. For example, etherification or esterification can lead to compounds with enhanced solubility or stability under physiological conditions. Additionally, glycosylation strategies can be employed to introduce sugar moieties that improve oral bioavailability or target-specific delivery systems.
The< strong> 6-methyl substituent at position 6 influences both electronic and steric properties, making it an important factor in determining binding modes within biological targets. Computational studies have indicated that this methyl group can interact favorably with hydrophobic pockets on proteins or enzymes, thereby enhancing binding affinity. Such insights are critical for optimizing lead compounds during drug development pipelines.
In conclusion, 4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol (CAS No.< strong>1804429-27-3) represents a valuable scaffold for medicinal chemists due to its structural complexity and functional versatility. Its incorporation into drug candidates holds promise for addressing various therapeutic areas while leveraging advances in synthetic methodologies and computational chemistry to accelerate discovery processes.
1804429-27-3 (4-Bromo-2-(difluoromethyl)-6-methylpyridine-3-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)